BenchChemオンラインストアへようこそ!

benzyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate

Lipophilicity Drug-likeness Chromatographic retention

Why choose this building block? Its benzyloxycarbonyl (Cbz) group enables selective hydrogenolysis independent of acid-labile Boc protection, allowing chemoselective deprotection in complex sequences. The defined (4R) stereocenter ensures stereochemical fidelity, while the 4-thiazolidinone core is a privileged medicinal chemistry scaffold (Fsp3 0.333). Multi-vendor availability at 95% purity ensures supply resilience for research programs.

Molecular Formula C12H14N2O3S
Molecular Weight 266.32
CAS No. 2059909-52-1
Cat. No. B3250937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate
CAS2059909-52-1
Molecular FormulaC12H14N2O3S
Molecular Weight266.32
Structural Identifiers
SMILESCN1C(=O)C(CS1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C12H14N2O3S/c1-14-11(15)10(8-18-14)13-12(16)17-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)/t10-/m0/s1
InChIKeyAIKHDMYRJBQDBT-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate (CAS 2059909-52-1): Chiral Thiazolidinone Building Block Procurement & Selection Guide


Benzyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate (CAS 2059909-52-1) is a chiral, non-racemic thiazolidinone derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the 4-amino position of the 1,2-thiazolidin-3-one ring [1]. With a molecular weight of 266.32 Da, a computed XLogP3-AA of 1.2, a topological polar surface area (TPSA) of 83.9 Ų, and a defined (4R) stereocenter, it is classified and supplied as a research-grade chiral building block by multiple international vendors at a standard purity of 95% [2]. Its core scaffold belongs to the privileged 4-thiazolidinone class, which is widely explored in medicinal chemistry for constructing bioactive molecules, including anticancer and antimicrobial agents [3].

Why Chiral Cbz-Thiazolidinone Building Blocks Cannot Be Simply Interchanged: The Case for Benzyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate


Substituting benzyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate with a closely related analog carries quantifiable risks stemming from divergent physicochemical properties and incompatible protecting group chemistry. The most direct analog, tert-butyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate, differs substantially in lipophilicity (ΔXLogP3 = +0.5) and molecular complexity, which alters both chromatographic behavior and solubility profiles [1]. Critically, the Cbz and Boc protecting groups mandate orthogonal deprotection conditions—catalytic hydrogenolysis versus acidic cleavage—rendering them non-interchangeable in multi-step synthetic sequences where chemoselectivity is paramount . Furthermore, the choice of a racemic mixture over the defined (4R) enantiomer fundamentally compromises downstream stereochemical outcomes in asymmetric syntheses targeting enantiopure pharmaceutical intermediates [2].

Quantitative Differentiation Evidence for Benzyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate Against Its Closest Analogs


Enhanced Lipophilicity of the Cbz Analog Compared to the Direct Boc Comparator

The target benzyl (Cbz) carbamate exhibits significantly higher lipophilicity than its direct tert-butyl (Boc) analog. According to PubChem computed properties, the Cbz derivative (CID 125449126) has an XLogP3-AA of 1.2, while the Boc derivative (CID 125511486) has an XLogP3-AA of 0.7 [1][2]. This represents a ΔXLogP3 of +0.5, a 71% relative increase. Additionally, a vendor-provided CLogP for the Cbz compound is reported as 2.489, further corroborating its higher lipophilic character .

Lipophilicity Drug-likeness Chromatographic retention

Orthogonal Deprotection Strategy Enabled by the Cbz Group Versus Boc Protection

The Cbz protecting group on the target compound mandates deprotection via catalytic hydrogenolysis (H₂, Pd/C), whereas the Boc group on the closest analog requires acidic conditions (e.g., TFA). This is a well-established principle in organic synthesis: when both Cbz and Boc groups coexist, Cbz can be selectively removed by hydrogenolysis without affecting Boc, and conversely, Boc can be cleaved by acid while leaving Cbz intact . This orthogonal relationship is a decisive criterion for multi-step synthetic planning where sequential deprotection is required.

Protecting group strategy Orthogonal synthesis Chemoselectivity

Defined Single (4R) Enantiomer with Confirmed Stereochemical Integrity

The target compound is characterized with a defined atom stereocenter count of 1 and an undefined atom stereocenter count of 0, confirming its identity as a single, defined (4R) enantiomer. This is verified by both PubChem computed stereochemistry data and the IUPAC name with explicit (R) configuration [1][2]. The enantiomeric integrity is further corroborated by the InChI Key (AIKHDMYRJBQDBT-JTQLQIEISA-N), which encodes the specific stereochemistry . In contrast, racemic mixtures or compounds with unspecified stereochemistry introduce a 50% contamination of the undesired enantiomer, directly degrading enantioselectivity in downstream asymmetric transformations.

Stereochemistry Enantiomeric purity Asymmetric synthesis

Increased Molecular Complexity and Conformational Flexibility Relative to the Boc Analog

The target Cbz compound possesses a higher molecular weight (266.32 vs. 232.30 Da), a greater heavy atom count (18 vs. 15), and an additional rotatable bond (4 vs. 3) compared to the Boc analog [1][2]. The additional benzyl group contributes to enhanced molecular complexity, as reflected by a Complexity score of 318 (Cbz) versus 275 (Boc), and a higher fraction of sp³-hybridized carbons (Fsp3) of 0.333 as reported by Chemspace [3]. These properties are favorable in drug discovery contexts where increased three-dimensionality and molecular complexity correlate with improved target selectivity and reduced off-target promiscuity [4].

Molecular complexity Rotatable bonds Fraction sp³

Multi-Vendor Commercial Availability with Consistent 95% Purity Specification

The target compound is stocked and supplied by multiple validated vendors including Enamine (via Sigma-Aldrich), A2B Chem, and Chemspace partners, with a consistently specified minimum purity of 95% [1][2]. Pricing at the 100 mg scale ranges from approximately $316 (Enamine US via Chemspace) to $369 (A2B Chem), with lead times ranging from 2 to 12 days depending on the supplier . This multi-vendor availability reduces supply chain risk compared to single-source analogs.

Supply chain Purity specification Procurement

Privileged 4-Thiazolidinone Scaffold with Broad Biological Relevance

The 4-thiazolidinone core of the target compound belongs to a recognized privileged scaffold class in medicinal chemistry, with demonstrated activity across multiple therapeutic areas including anticancer, antimicrobial, antidiabetic, and anti-inflammatory applications [1]. While no target-specific bioactivity data (e.g., IC₅₀ values) were identified for this exact compound in peer-reviewed literature, the scaffold's established versatility supports its utility as a building block for library synthesis and lead generation programs [2].

Privileged scaffold Anticancer Drug design

Recommended Application Scenarios for Benzyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate Based on Quantitative Differentiation Evidence


Multi-Step Asymmetric Synthesis Requiring Orthogonal Amine Protection

In synthetic routes to complex pharmaceutical intermediates (e.g., beta-lactam antibiotics or chiral amines), this Cbz-protected building block enables selective deprotection via hydrogenolysis without affecting acid-labile functional groups elsewhere in the molecule. The documented orthogonal relationship between Cbz (hydrogenolysis) and Boc (acidolysis) protecting groups means that researchers can pair this compound with Boc-protected intermediates in the same synthetic sequence, achieving chemoselective deprotection at the desired step [1]. This is directly supported by the established protecting group chemistry literature and the defined single (4R) enantiomer ensures stereochemical fidelity throughout the synthesis [2].

Chromatographic Method Development Leveraging Differentiated Lipophilicity

The target compound's higher lipophilicity (XLogP3 = 1.2, CLogP = 2.489) compared to its Boc analog (XLogP3 = 0.7) translates to distinct reversed-phase HPLC retention behavior [1][2]. Analytical chemists can exploit this property to achieve baseline separation of the Cbz derivative from its Boc counterpart in reaction monitoring or purification workflows. This is particularly valuable when both protecting group variants are used in parallel synthesis efforts, as the ΔLogP of +0.5 provides a reliable basis for chromatographic resolution.

Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS) Library Construction

The combination of a privileged 4-thiazolidinone scaffold with a defined (4R) stereocenter and elevated molecular complexity (MW 266.32, Fsp3 0.333, Complexity score 318) makes this compound an attractive building block for generating structurally diverse, three-dimensional compound libraries [1][2]. The Fsp3 value of 0.333 aligns with the 'Escape from Flatland' paradigm in medicinal chemistry, where higher fraction sp³ correlates with improved clinical candidate success rates. Libraries constructed from this building block are expected to sample a differentiated region of chemical space compared to those built from flatter, less complex analogs [3].

Supply Chain Risk Mitigation in Long-Term Preclinical Development Programs

For research programs requiring sustained access to a chiral thiazolidinone building block, the multi-vendor availability of this compound (Enamine, A2B Chem, and partners via Chemspace) with consistent 95% purity and lead times of 2–12 days provides procurement resilience [1][2]. This contrasts with single-source analogs where supply disruptions can halt synthetic progress. The consolidated Chemspace listing (19 items from 4 suppliers) facilitates competitive quotation and enables bulk procurement planning as projects scale from milligram to gram quantities [3].

Quote Request

Request a Quote for benzyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.